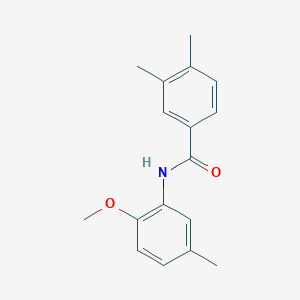![molecular formula C14H11N5S B5763899 nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)
nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTH, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NPTH is a thiosemicarbazone derivative that has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but it is believed to induce apoptosis in cancer cells by activating the caspase pathway. nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone can induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and decreasing the levels of glutathione, a cellular antioxidant. nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone in lab experiments include its low toxicity and high solubility in water and organic solvents. However, the limitations of using nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone include its low stability in solution and its tendency to form complexes with metal ions.
Direcciones Futuras
There are several future directions for the study of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One direction is to investigate the potential of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone as a therapeutic agent for cancer treatment. Another direction is to study the antimicrobial properties of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone and its potential applications in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone and its effects on cellular processes.
Métodos De Síntesis
The synthesis of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been achieved through various methods, including the reaction of thiosemicarbazide with 4-pyridinecarboxaldehyde in the presence of acetic acid, and the reaction of 4-(4-pyridinyl)-1,3-thiazole-2-amine with hydrazine hydrate in ethanol. The purity and yield of nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been extensively studied for its potential applications in the field of medicine, particularly in cancer treatment. Studies have shown that nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
4-pyridin-4-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-11(8-16-5-1)9-17-19-14-18-13(10-20-14)12-3-6-15-7-4-12/h1-10H,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROKIZSFRHQFLP-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-4-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

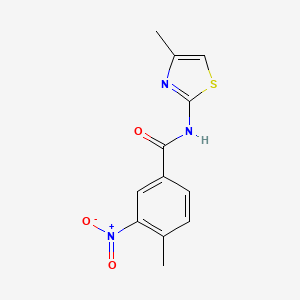
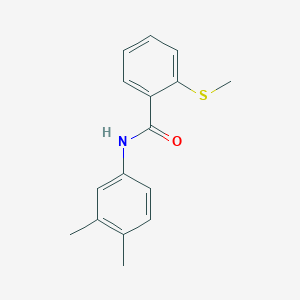
![N-(4-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763824.png)

![2-{[(cinnamoylamino)carbonothioyl]amino}benzamide](/img/structure/B5763831.png)
![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B5763837.png)
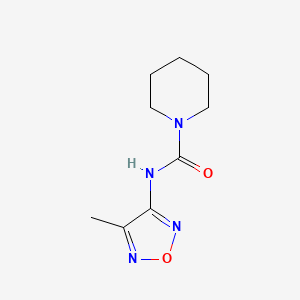
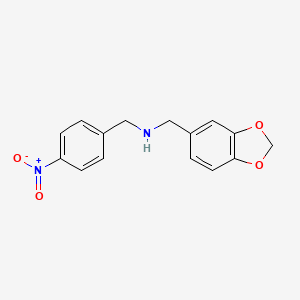
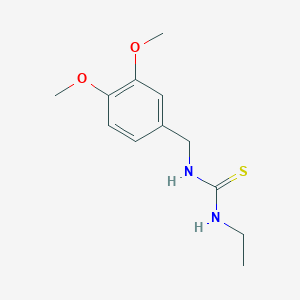
![2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)
![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
